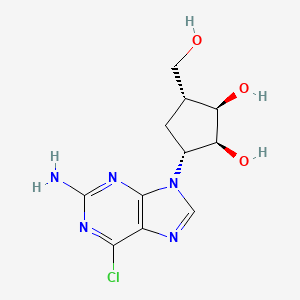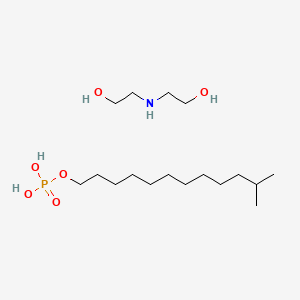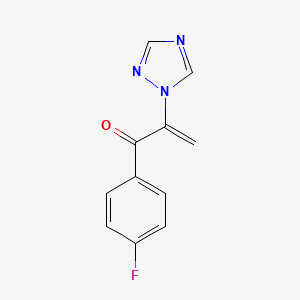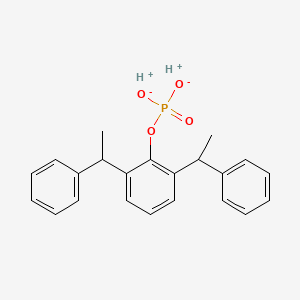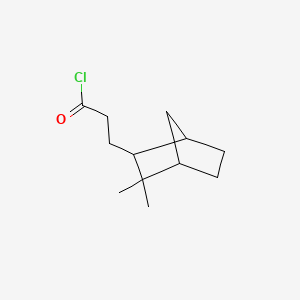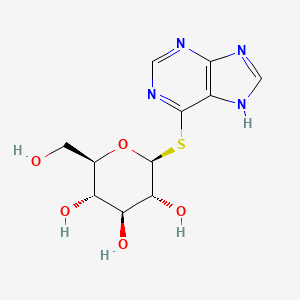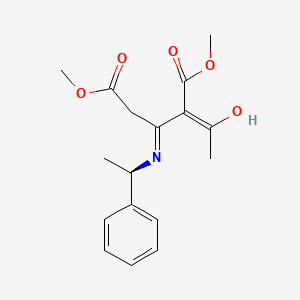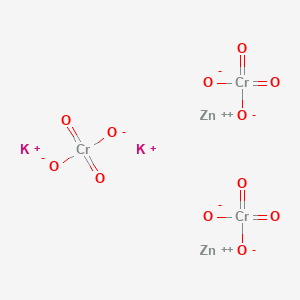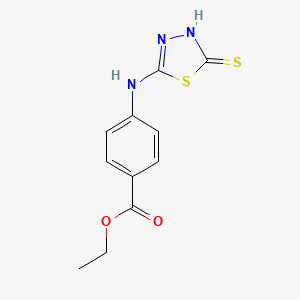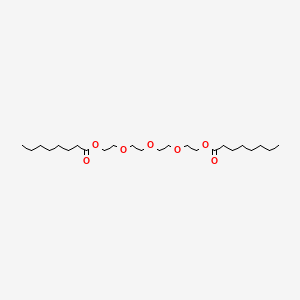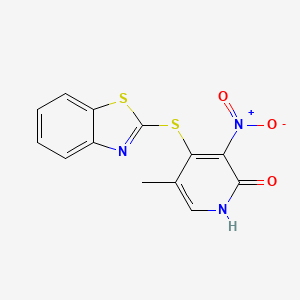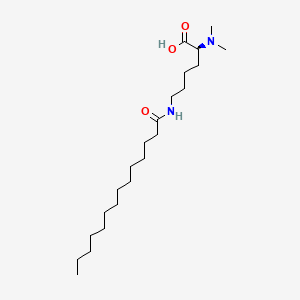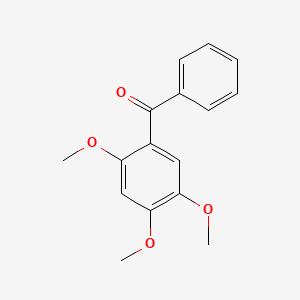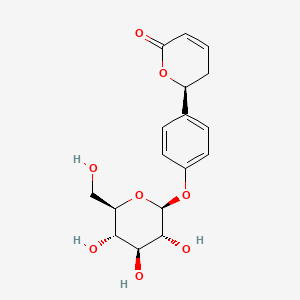
2H-Pyran-2-one, 6-(4-(beta-D-glucopyranosyloxy)phenyl)-5,6-dihydro-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psilotin is a naturally occurring compound found in certain species of plants, particularly within the Psilotaceae family. It is known for its unique chemical structure and potential medicinal properties. Psilotin has been studied for its various biological activities, including its potential anticancer effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of psilotin involves several steps, starting from readily available starting materials. One common synthetic route includes the use of arylpyrone glycosides, which are abundant in tissue samples of Psilotaceae plants. The synthesis typically involves glycosylation reactions under specific conditions to yield psilotin .
Industrial Production Methods
Industrial production of psilotin is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process involves harvesting the plant material, followed by solvent extraction and purification to isolate psilotin .
Analyse Chemischer Reaktionen
Types of Reactions
Psilotin undergoes various chemical reactions, including:
Oxidation: Psilotin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert psilotin into its reduced forms.
Substitution: Psilotin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of psilotin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Psilotin is used as a model compound in studying glycosylation reactions and other chemical processes.
Medicine: Psilotin’s biological activities suggest it could be developed into therapeutic agents for treating various diseases.
Wirkmechanismus
Psilotin exerts its effects through several molecular targets and pathways:
Serotonin Receptors: Psilotin acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neurological processes.
Gene Expression: Psilotin modulates gene expression, leading to changes in cellular functions and biological activities.
Neural Circuitry: Psilotin alters neural circuitry, affecting brain regions such as the default mode network and amygdala, which are implicated in mood regulation.
Vergleich Mit ähnlichen Verbindungen
Psilotin is structurally similar to other compounds such as psilocybin and psilocin, which are also found in certain mushrooms and have psychedelic properties . psilotin is unique in its specific biological activities and potential therapeutic applications.
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychedelic effects.
Serotonin: A neurotransmitter with a similar structure to psilotin, involved in mood regulation.
Eigenschaften
CAS-Nummer |
4624-52-6 |
|---|---|
Molekularformel |
C17H20O8 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O8/c18-8-12-14(20)15(21)16(22)17(25-12)23-10-6-4-9(5-7-10)11-2-1-3-13(19)24-11/h1,3-7,11-12,14-18,20-22H,2,8H2/t11-,12+,14+,15-,16+,17+/m0/s1 |
InChI-Schlüssel |
NHQCBCFHSBCPOB-HJIDVSFMSA-N |
Isomerische SMILES |
C1C=CC(=O)O[C@@H]1C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1C=CC(=O)OC1C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


